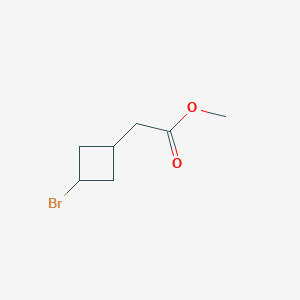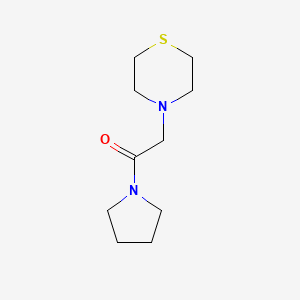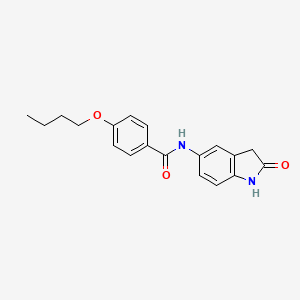
(2,4-Dimethylpyridin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(2,4-Dimethylpyridin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone" is an organic molecule composed of two aromatic rings, piperazine, and piperidine groups, bearing fluorine, methyl, and trifluoromethyl functional groups
Mechanism of Action
Target of action
Compounds with pyridine and piperazine structures are often involved in interactions with various enzymes and receptors in the body. For example, they may bind to G protein-coupled receptors or ion channels, affecting their function .
Mode of action
The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The specific mode of action would depend on the exact nature of the target and the compound’s structure .
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it interacts with a receptor involved in signal transduction, it could affect downstream signaling pathways and ultimately influence cellular functions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For example, the presence of polar groups could influence its solubility and absorption, while its metabolic stability could be affected by the presence of functional groups susceptible to enzymatic modification .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain functional groups in the compound might only be active under specific pH conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves multiple steps:
Formation of the Pyridine Derivative: : Starting from pyridine, successive methylation at the 2 and 4 positions.
Introduction of Trifluoromethyl Group: : Using electrophilic fluorination reagents on pyridine.
Formation of Piperazine and Piperidine Rings: : Starting from 1,4-Dibromobutane reacting with piperazine to form a dibromide intermediate, followed by substitution with piperidine.
Industrial Production Methods
Industrial synthesis might employ large-scale flow reactors for efficiency:
Use of automated systems to handle multi-step synthesis.
Continuous processing for steps requiring precise temperature and pressure control.
Optimization of catalyst and solvent systems for each reaction step.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo:
Oxidation: : Transformation of methyl groups into carboxyl groups.
Reduction: : Reduction of any ketone or aldehyde intermediates.
Substitution Reactions: : Nucleophilic aromatic substitution at the pyridine ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Lithium aluminum hydride.
Substitution: : Halogenating agents like N-bromosuccinimide.
Major Products
Oxidized derivatives, such as carboxyl-containing compounds.
Reduced alcohols from ketone reduction.
Substituted derivatives with halogens or other nucleophiles.
Scientific Research Applications
Chemistry
The compound can serve as a ligand in coordination chemistry, aiding in the formation of complex metal-organic frameworks.
Biology
Potential use as a precursor for pharmaceutical drugs targeting receptors or enzymes in biological pathways.
Medicine
Possible applications in drug discovery, including treatments for neurological disorders.
Industry
Can be used in materials science for creating specialized polymers or coatings due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethylpyridin-3-yl)(4-(5-trifluoromethyl)pyridin-2-yl)methanone: : Lacks the piperazine and piperidine moieties.
(2,4-Dimethylpyridin-3-yl)(4-(piperazin-1-yl)piperidin-1-yl)methanone: : Lacks the trifluoromethyl group.
(3-Pyridin-2-yl)(4-piperidin-1-yl)methanone: : Lacks both the methyl and trifluoromethyl groups.
Uniqueness
The presence of the trifluoromethyl group and piperazine-piperidine bridge provides unique electronic properties and potential interactions, distinguishing it from similar compounds.
There you have it! A detailed breakdown of this fascinating compound. Curious to dive deeper into any of these sections?
Properties
IUPAC Name |
(2,4-dimethylpyridin-3-yl)-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F3N5O/c1-16-5-8-27-17(2)21(16)22(32)31-9-6-19(7-10-31)29-11-13-30(14-12-29)20-4-3-18(15-28-20)23(24,25)26/h3-5,8,15,19H,6-7,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTWLXDSPCNKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B2507445.png)




![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methoxyethyl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B2507455.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2507457.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2507459.png)


![N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2507465.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2507466.png)

![2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2507468.png)
